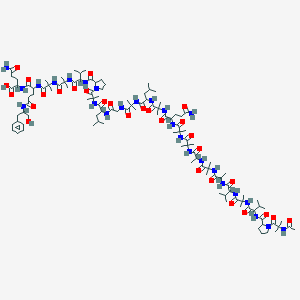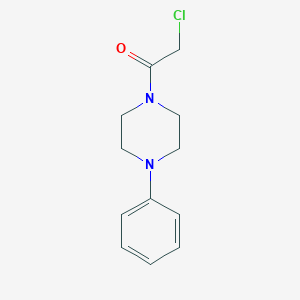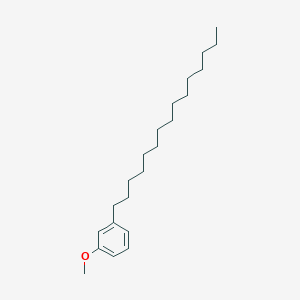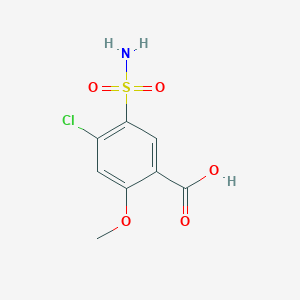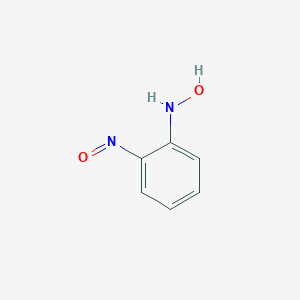
S,S'-1,2-Ethanediylbis-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S'-1,2-Ethanediylbis-L-cysteine, also known as ethyl cysteinate dimer (ECD), is a molecule that has been extensively studied for its potential applications in medicine and research. ECD is a dimer of L-cysteine, a non-essential amino acid that is found in many proteins and plays a key role in the synthesis of glutathione, an important antioxidant in the body. ECD has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mecanismo De Acción
The mechanism of action of ECD is still being studied, but it is thought to be related to its ability to increase the levels of glutathione in the body. Glutathione is an important antioxidant that plays a key role in protecting cells from oxidative stress and damage. ECD may also have other effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
ECD has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, ECD has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. ECD may also have potential as a treatment for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ECD is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. ECD is also a stable compound that can be stored for long periods of time. However, one limitation of ECD is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using ECD in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on ECD. One area of interest is the development of new drugs that target the glutathione pathway. ECD may also have potential as a treatment for other conditions, such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of ECD and its potential applications in medicine and research.
Métodos De Síntesis
ECD can be synthesized through the reaction of L-cysteine with S,S'-1,2-Ethanediylbis-L-cysteineene chlorohydrin. The reaction results in the formation of a cyclic intermediate, which can then be hydrolyzed to form ECD. The synthesis of ECD is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
ECD has been studied for its potential applications in a wide range of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, ECD has been used as a tracer for positron emission tomography (PET) imaging of the brain. PET imaging allows researchers to visualize the activity of specific brain regions and can be used to study the effects of drugs and diseases on the brain.
In cancer research, ECD has been studied as a potential treatment for certain types of cancer. ECD has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. In drug development, ECD has been used as a model compound for the development of new drugs that target specific biochemical pathways.
Propiedades
Número CAS |
14344-49-1 |
|---|---|
Nombre del producto |
S,S'-1,2-Ethanediylbis-L-cysteine |
Fórmula molecular |
C8H16N2O4S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 |
Clave InChI |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
SMILES isomérico |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
SMILES canónico |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Sinónimos |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








